molecular formula C9H7F3O2 B115459 2-Methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 146539-83-5

2-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B115459
M. Wt: 204.15 g/mol
InChI Key: WFRURKYDETYZGF-UHFFFAOYSA-N
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Patent
US06506775B1

Procedure details

To a stirred and ice-cooled solution of NaOMe (904 mg, 4.68 mmol) was added 2-fluoro-5-(trifluoromethyl)benzaldehyde (500 mg, 2.60 mmol) portionwise. The dropping funnel employed was washed with THF. The resultant suspension was stirred at room temperature for 5 hr. The reaction mixture was neutralizing for acetic acid (0.3ml, 5.0 mmol), the solvent was removed. To the solid residue was added water and the mixture was extracted with CH2Cl2. The combined CH2Cl2 extracts were washed with sat. NaHCO3 aq., dried with MgSO4, and concentrated to give crude Compound 4 as a white solid. This was purified with preparative TLC to give pure Compound 4 as a white crystalline (363 mg, 68.4%).
Name
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].F[C:5]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:6]=1[CH:7]=[O:8].[C:17](O)(=[O:19])C>>[CH3:17][O:19][C:5]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:6]=1[CH:7]=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
904 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The dropping funnel employed was washed with THF
STIRRING
Type
STIRRING
Details
The resultant suspension was stirred at room temperature for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
To the solid residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with sat. NaHCO3 aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude Compound 4 as a white solid
CUSTOM
Type
CUSTOM
Details
This was purified with preparative TLC

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.